4-Nitro-DL-phenylalanine
Overview
Description
4-Nitro-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a nitro group attached to the phenyl ring of phenylalanine. Its chemical formula is C9H10N2O4, and it has a molecular weight of 210.19 g/mol
Mechanism of Action
Mode of Action
It’s known that the compound can be used as an internal standard for the determination of β-n-methylamino-l-alanine (l-bmaa) in environmental aqueous samples using proton nuclear magnetic resonance (1h nmr) technique .
Result of Action
Its use as an internal standard in 1h nmr technique suggests it may have applications in analytical chemistry and environmental science .
Biochemical Analysis
Biochemical Properties
4-Nitro-DL-phenylalanine interacts with various enzymes, proteins, and other biomolecules. In a study, a series of amide derivatives of 4-nitro-L-phenylalanine were synthesized and screened for antimicrobial and antioxidant activities . Some of these compounds showed activity against Microsporum gypsuem and Candida albicans, and some exhibited antibacterial activities .
Cellular Effects
Its derivatives have shown antimicrobial and antioxidant activities, indicating that they may influence cellular function .
Molecular Mechanism
Its derivatives have shown to act as metal chelating ligands with Fe2+ ions , suggesting that this compound might interact with biomolecules and exert its effects at the molecular level.
Metabolic Pathways
Phenylalanine, from which this compound is derived, is known to be involved in various metabolic pathways .
Subcellular Localization
Understanding the subcellular localization of a protein can provide new insights into protein function and protein-protein interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro-DL-phenylalanine can be synthesized through several methods. One common approach involves the nitration of DL-phenylalanine. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the phenyl ring . The reaction conditions must be carefully controlled to ensure the selective nitration of the phenylalanine without causing over-nitration or degradation of the amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-DL-phenylalanine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The amino group of phenylalanine can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Amino-DL-phenylalanine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Oxidation: Oxo derivatives of phenylalanine.
Scientific Research Applications
4-Nitro-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving protein structure and function, as the nitro group can act as a chromophore for spectroscopic analysis.
Medicine: Investigated for its potential role in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
4-Nitro-DL-phenylalanine can be compared with other similar compounds, such as:
4-Nitro-L-phenylalanine: The L-isomer of this compound, which has similar chemical properties but may exhibit different biological activities due to its stereochemistry.
4-Amino-DL-phenylalanine: The reduced form of this compound, which lacks the nitro group and has different reactivity and applications.
4-Chloro-DL-phenylalanine: A halogenated derivative of phenylalanine with distinct chemical and biological properties.
The uniqueness of this compound lies in its nitro group, which imparts specific reactivity and spectroscopic properties that are valuable in various research applications.
Properties
IUPAC Name |
2-amino-3-(4-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVVZTAFGPQSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862482 | |
Record name | 4-Nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-40-9, 1991-83-9, 949-99-5 | |
Record name | 4-Nitro-DL-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2922-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-DL-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: WNR D1YZVQ | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152925 | |
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Record name | NSC148865 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2922-40-9 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Nitrophenylalanine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-DL-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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